molecular formula C8H9NO2 B186557 2-Hydroxy-2-phenylacetamide CAS No. 4410-31-5

2-Hydroxy-2-phenylacetamide

Cat. No.: B186557
CAS No.: 4410-31-5
M. Wt: 151.16 g/mol
InChI Key: MAGPZHKLEZXLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-phenylacetamide, also known as benzeneacetamide, α-hydroxy-, is an organic compound with the molecular formula C₈H₉NO₂. It is derived from mandelic acid and is characterized by the presence of an amide functional group. This compound is a white crystalline solid that is soluble in water and organic solvents. It has various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Classical Synthesis via Phenylacetic Acid Derivatives

Acid-Catalyzed Amidation of Phenylacetic Acid

The traditional synthesis involves reacting phenylacetic acid with urea under acidic conditions. A representative procedure from Organic Syntheses (Coll. Vol. 3, p. 536) utilizes concentrated sulfuric acid as a catalyst at 140–150°C for 4 hours . The crude product is purified via recrystallization from ethanol-water mixtures, yielding 82–86% this compound .

Key Reaction Parameters:

ParameterValue/Range
Temperature140–150°C
CatalystH₂SO₄ (conc.)
Reaction Time4 hours
Yield82–86%
Purity (HPLC)>95%

This method is cost-effective but generates stoichiometric amounts of ammonium sulfate waste, complicating large-scale production .

Enzymatic Hydrolysis of Mandelonitrile

Nitrilase-Catalyzed Enantioselective Synthesis

Recent advances employ nitrilase enzymes to hydrolyze mandelonitrile [(R,S)-C₆H₅CH(OH)CN] into (R)-2-hydroxy-2-phenylacetamide. Pseudomonas fluorescens nitrilase (EC 3.5.5.1) achieves 92% conversion at pH 8.0 and 30°C, with an enantiomeric excess (ee) of >99% for the (R)-enantiomer . The reaction proceeds via the intermediate mandeloamide:

MandelonitrileNitrilaseMandeloamideHydrolysisThis compound\text{Mandelonitrile} \xrightarrow{\text{Nitrilase}} \text{Mandeloamide} \xrightarrow{\text{Hydrolysis}} \text{this compound}

Optimization Data:

ConditionOptimal Value
pH7.5–8.5
Temperature25–35°C
Enzyme Loading15 U/g substrate
ee (R-enantiomer)95–99%

This green chemistry approach avoids harsh reagents but requires precise pH control and enzyme immobilization for reuse .

Reductive Amination of Mandelic Acid Derivatives

Sodium Cyanoborohydride-Mediated Route

Mandelic acid (C₆H₅CH(OH)COOH) undergoes reductive amination with ammonium acetate in methanol under reflux. Sodium cyanoborohydride (NaBH₃CN) reduces the Schiff base intermediate, yielding racemic this compound in 68–72% yield .

Reaction Scheme:

Mandelic acid+NH₄OAcMeOH, ΔSchiff baseNaBH₃CNThis compound\text{Mandelic acid} + \text{NH₄OAc} \xrightarrow{\text{MeOH, Δ}} \text{Schiff base} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

Limitations:

  • Racemic product requires chiral resolution

  • NaBH₃CN generates toxic HCN gas

Stereoselective Synthesis Strategies

Chiral Resolution via Diastereomeric Salts

Racemic this compound reacts with (1S)-(+)-10-camphorsulfonic acid in ethanol to form diastereomeric salts. Fractional crystallization isolates the (R)-enantiomer with 88% ee, which is further purified to >99% ee via recrystallization .

Resolution Efficiency:

Stepee (%)
Initial Crystallization88
Recrystallization99

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalysts.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Halogens, electrophilic reagents.

Major Products Formed

Scientific Research Applications

Synthesis of 2-Hydroxy-2-phenylacetamide

The synthesis of this compound has been optimized through various methods. A notable approach involves a one-pot two-step reaction that utilizes 2-chloro-N-arylacetamides as starting materials. This method employs copper(II) acetate and diisopropyl ethylamine (DIPEA) in an ethanolic medium to facilitate nucleophilic substitution, followed by the addition of potassium hydroxide (KOH) to cleave the ester linkage selectively. The process yields high quantities of the desired product with good scalability and efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its ability to inhibit growth in bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit inflammation-related cytokines and reactive oxygen species (ROS) in animal models. For instance, it demonstrated efficacy in reducing symptoms in adjuvant-induced arthritic rats, suggesting a potential role in treating inflammatory diseases .

Metalloprotease Inhibition

This compound acts as a metalloprotease inhibitor by binding to the active site of metalloprotein enzymes. This property is crucial for therapeutic applications targeting diseases where metalloproteases play a significant role, such as cancer metastasis and tissue remodeling .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing 2-hydroxy-N-phenylacetamide using a refined method involving copper-catalyzed reactions. The results showed a yield of up to 92%, with characterization performed using NMR spectroscopy and mass spectrometry. This study highlights the compound's potential as a versatile intermediate in drug development .

Another investigation assessed the anti-inflammatory properties of this compound in an animal model. The findings revealed significant reductions in inflammatory markers, supporting its use as an anti-inflammatory agent. The study emphasized the need for further clinical trials to evaluate its efficacy in humans .

Summary of Applications

Application AreaDescription
Organic Synthesis Serves as an important intermediate for synthesizing various biologically active compounds.
Pharmaceutical Development Potential candidate for drugs targeting inflammation and microbial infections.
Biochemical Research Used in studies related to enzyme inhibition and protein interactions, particularly metalloproteases.

Mechanism of Action

2-Hydroxy-2-phenylacetamide exerts its effects primarily through enzyme-catalyzed hydrolysis. The enzyme mandelamide hydrolase catalyzes the hydrolysis of mandelamide to mandelate and ammonia. This reaction involves the formation of an acyl-enzyme intermediate, where the enzyme’s active site facilitates the cleavage of the amide bond. The specificity of mandelamide hydrolase for its substrate is determined by the structure of its active site and the presence of conserved amino acid residues .

Comparison with Similar Compounds

2-Hydroxy-2-phenylacetamide is similar to other amides derived from α-hydroxy acids, such as:

Uniqueness of this compound

This compound is unique due to its α-hydroxy group, which imparts distinct chemical properties and reactivity. This functional group allows mandelamide to participate in specific enzymatic reactions and makes it a valuable intermediate in the synthesis of chiral compounds .

Biological Activity

2-Hydroxy-2-phenylacetamide, also known as N-(2-hydroxyphenyl)acetamide, is a compound that has garnered attention in various fields of pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H9NO2\text{C}_8\text{H}_9\text{NO}_2

This compound features a hydroxyl group (-OH) and an acetamide functional group, contributing to its biological reactivity.

Antituberculosis Activity

Recent studies have identified this compound derivatives as potential inhibitors of Mycobacterium tuberculosis. For instance, a series of synthesized compounds were evaluated for their antimycobacterial activity against M. tuberculosis strain H37Rv. The results indicated that some derivatives exhibited significant inhibition, with one compound showing up to 98% inhibition at a concentration of 6.25 µg/mL. The mechanism of action appears to involve the inhibition of the MtInhA enzyme, which is crucial for mycolic acid synthesis in the bacterial cell wall .

α-Glucosidase Inhibition

Another area of research has focused on the inhibitory effects of this compound on α-glucosidase activity. This enzyme plays a vital role in carbohydrate metabolism, and its inhibition can lead to lower blood glucose levels. In vitro studies have shown that certain derivatives of this compound significantly inhibit α-glucosidase, suggesting potential applications in managing diabetes .

Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of N-(2-hydroxyphenyl)acetamide demonstrated its efficacy in reducing inflammation markers in an adjuvant-induced arthritis model in rats. The treatment resulted in decreased serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, alongside reduced paw edema volume. These findings suggest that this compound may serve as an effective anti-inflammatory agent .

Anticancer Potential

Research has also explored the anticancer properties of this compound derivatives. A series of thiazolidinone derivatives linked to this core structure showed promising cytotoxicity against various cancer cell lines. For example, one derivative exhibited a log10 GI50 value of -4.64 against leukemia cells and -4.70 against non-small cell lung cancer cells, indicating potent anticancer activity .

Summary of Biological Activities

Biological Activity Effectiveness Study Reference
AntituberculosisUp to 98% inhibition
α-Glucosidase InhibitionSignificant inhibition
Anti-inflammatoryReduced cytokines and edema
Anticancer ActivityGI50 values -4.64 to -4.70

Case Studies

  • Antituberculosis Study : A study synthesized fourteen new derivatives based on this compound and evaluated their activity against M. tuberculosis. Compound 7 was highlighted for its high inhibitory effect due to its interaction with MtInhA enzymes through molecular docking studies .
  • Anti-inflammatory Study : In an animal model, N-(2-hydroxyphenyl)acetamide was administered at doses of 5 mg/kg and 10 mg/kg, resulting in significant reductions in inflammatory markers compared to control groups .
  • Anticancer Study : Thiazolidinone derivatives linked with this compound demonstrated effective cytotoxicity across multiple cancer cell lines, with specific compounds showing selective activity against leukemia and lung cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-2-phenylacetamide, and how do reaction conditions influence enantiomeric purity?

  • The compound can be synthesized via enzymatic resolution of racemic precursors or ester hydrolysis followed by amidation. For example, (S)-2-Hydroxy-2-phenylacetamide derivatives have been prepared using chiral catalysts to achieve >95% enantiomeric excess. Reaction temperature (e.g., 25–40°C) and solvent polarity critically impact stereochemical outcomes .
  • Methodological Tip : Optimize solvent systems (e.g., aqueous-organic biphasic conditions) to minimize racemization during amidation. Monitor progress via chiral HPLC with a Crownpak CR-I column .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • X-ray crystallography (using SHELXL for refinement) confirms molecular geometry and hydrogen-bonding networks, particularly for polymorphic forms . NMR (¹H/¹³C) identifies the hydroxyl and amide protons (δ 5.2–6.1 ppm and δ 7.8–8.2 ppm, respectively). IR peaks at ~3300 cm⁻¹ (OH/NH) and 1650 cm⁻¹ (C=O) validate functional groups .
  • Methodological Tip : For crystallography, collect high-resolution data (≤1.0 Å) to resolve disorder in the phenyl ring .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Use HPLC-UV (C18 column, 254 nm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Compare retention times against USP-grade reference standards . Karl Fischer titration ensures water content <0.5% for hygroscopic batches .
  • Methodological Tip : Calibrate instruments with NIST-traceable standards to meet ICH Q2(R1) guidelines .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • The compound is classified as Acute Toxicity Category 4 (oral LD₅₀ > 500 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with activated carbon and disposed via hazardous waste channels .
  • Methodological Tip : Conduct a risk assessment using SDS Section 2 (hazard identification) and Section 4 (first-aid measures) .

Q. How does this compound interact with biological targets in preliminary assays?

  • It inhibits ferroptosis in cellular models (e.g., HT-1080 fibrosarcoma cells) via glutathione peroxidase 4 (GPX4) activation. Flow cytometry with C11-BODIPY staining quantifies lipid peroxidation suppression .
  • Methodological Tip : Include positive controls (e.g., ferrostatin-1) and validate target engagement via Western blot for GPX4 .

Advanced Research Questions

Q. What computational strategies predict the stereochemical effects of this compound on target binding?

  • Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electrostatic potential surfaces, revealing preferential binding of the (S)-enantiomer to GPX4’s selenocysteine active site .
  • Methodological Tip : Use molecular docking (AutoDock Vina) with flexible side chains to account for induced-fit interactions .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Replace the hydroxyl group with methoxy or fluoro substituents to reduce Phase II glucuronidation. Pharmacokinetic studies in rodents show improved t₁/₂ (from 2.1 to 4.8 hours) for 2-Methoxy derivatives .
  • Methodological Tip : Use LC-MS/MS to monitor metabolite formation in microsomal incubations (human liver S9 fractions) .

Q. What experimental designs address contradictions in reported IC₅₀ values across cell lines?

  • Discrepancies arise from variations in cellular redox status (e.g., basal GSH levels). Standardize assays using NCI-60 panels under hypoxia-mimetic conditions (1% O₂). Normalize data to thioredoxin reductase activity .
  • Methodological Tip : Perform Rosetta Resampling to quantify assay variability and establish 95% confidence intervals .

Q. How do crystallographic data resolve ambiguities in hydrogen-bonding networks for polymorph screening?

  • SHELXL refinement with TWIN/BASF commands distinguishes between monoclinic (P2₁/c) and orthorhombic (Pbca) polymorphs. Hydrogen-bond donor-acceptor distances (2.6–2.8 Å) indicate stronger intermolecular interactions in the monoclinic form .
  • Methodological Tip : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. What mechanistic insights can NMR relaxation studies provide on the compound’s dynamics in solution?

  • ¹H T₁ρ measurements reveal restricted rotation of the hydroxyl group (τ_c ~10⁻¹¹ s) due to intramolecular H-bonding with the amide carbonyl. This rigidity enhances membrane permeability in MDCK cell assays .
  • Methodological Tip : Use Bruker Avance III HD spectrometers with cryoprobes for enhanced sensitivity in NOESY experiments .

Properties

IUPAC Name

2-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPZHKLEZXLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318287
Record name Mandelamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4410-31-5
Record name Mandelamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4410-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mandelamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mandelamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mandelamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANDELAMIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M132OPVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following Example 10 and replacing the salicylic acid with mandelic acid (1 cmole; 1.521 g) the result is a solution of the corresponding acid chloride which, when treated with ammonia gives mandelamide.
Quantity
1.521 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-2-phenylacetamide
2-Hydroxy-2-phenylacetamide
2-Hydroxy-2-phenylacetamide
2-Hydroxy-2-phenylacetamide
2-Hydroxy-2-phenylacetamide
2-Hydroxy-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.